
1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives, including those related to 1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, often involves reactions of carboxylic acid hydrazides with isothiocyanates or the reaction of aryloxyacetic acid hydrazides with 4-nitrobenzoyl chloride under conditions such as phase transfer catalysis or microwave irradiation for efficient yield (Wos et al., 2017); (Li & Xi‐Cun Wang, 2002).
Molecular Structure Analysis
Investigations into the molecular and supramolecular structures of thiosemicarbazide derivatives reveal significant insights. For example, X-ray crystallography has been employed to determine the crystal structure, showcasing the molecule's complex formation with metals and its geometrical configurations (Casas et al., 2005).
Chemical Reactions and Properties
Thiosemicarbazides are known for their ability to form complexes with transition metals, contributing to their versatility in synthetic chemistry. For instance, the synthesis of new complexes with second-row transition metals has been reported, indicating the potential for catalytic activities and the formation of intricate molecular structures (Mostafa & Bekheit, 2000).
Physical Properties Analysis
The physical properties of thiosemicarbazide derivatives, such as solubility, melting points, and crystalline structure, have been studied using techniques like TLC and RP-HPLC to determine their lipophilicity, which is crucial for understanding their behavior in biological systems (Kozyra et al., 2022).
Chemical Properties Analysis
Thiosemicarbazides exhibit diverse chemical properties, including the ability to act as ligands forming complexes with various metals. This property is essential for their application in catalysis and pharmaceuticals. Their reactivity with different chemical agents and conditions can lead to the formation of a wide range of compounds with varied biological activities (Pitucha et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Thiosemicarbazide derivatives, including those with structural similarities to 1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, have shown potential as anticancer agents. For instance, thiosemicarbazide derivatives were synthesized and evaluated for their cytotoxicity against melanoma cells. The compounds demonstrated selective cytotoxicity towards melanoma cells while being non-toxic to normal fibroblasts. This indicates their potential as targeted anticancer therapies. Such compounds also downregulated the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in nucleotide synthesis, highlighting a possible mechanism of action against rapidly proliferating cancer cells (Kozyra et al., 2022).
Antibacterial Activity
Thiosemicarbazide derivatives have also been synthesized and assessed for their antibacterial activity against various bacteria strains. The compounds displayed appreciable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi, indicating their potential as broad-spectrum antibacterial agents (Parekh & Desai, 2006).
Interaction with DNA
Another avenue of research has focused on the interaction of thiosemicarbazide derivatives with DNA. Certain synthesized compounds have demonstrated the ability to intercalate with DNA, causing DNA synthesis disorders and damages like abasic sites (AP-sites) and double strand breaks (DSBs). This mechanism of action suggests a potential role in cancer therapy, where disrupting DNA synthesis in cancer cells could inhibit their proliferation (Pitucha et al., 2020).
Chemosensory Applications
Research into thiosemicarbazide derivatives has also extended into the development of chemosensors. Thiosemicarbazide anion chemosensors, featuring naphthalene and 4-nitrophenyl units, have been synthesized and characterized for their anion binding properties. These chemosensors exhibit striking color changes upon binding with specific anions, attributed to an internal charge-transfer mechanism, showcasing their utility in chemical sensing applications (Farrugia et al., 2016).
Enzyme Inhibition
Additionally, para-substituted thiosemicarbazone derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this class showed potent inhibitory activity, suggesting their potential in treating diseases associated with enzyme dysregulation, such as Alzheimer’s disease (Khan et al., 2023).
Eigenschaften
IUPAC Name |
1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJZEBTXIBVVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)
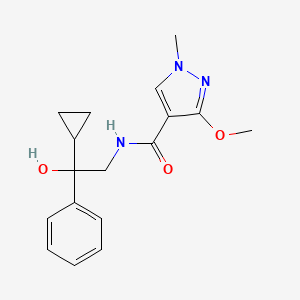
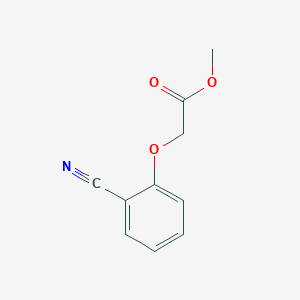

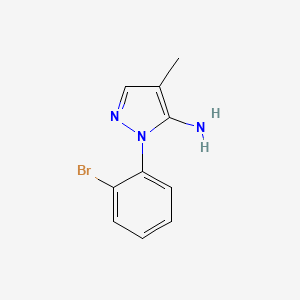
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)
![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
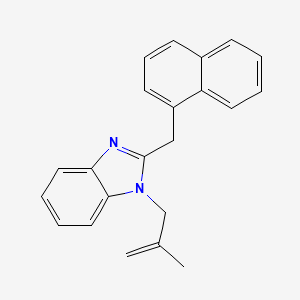
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)
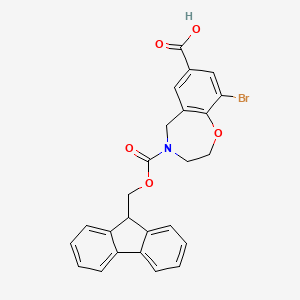
![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)